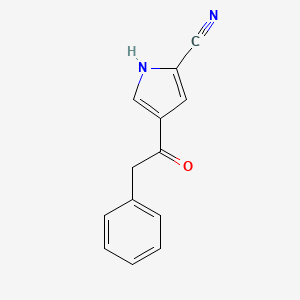

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile

Beschreibung

4-(2-Phenylacetyl)-1H-pyrrole-2-carbonitrile is a pyrrole-based derivative featuring a carbonitrile group at position 2 and a phenylacetyl substituent at position 4. The phenylacetyl group enhances lipophilicity, while the electron-withdrawing carbonitrile group may influence electronic properties and reactivity. Although direct synthetic or bioactivity data for this compound are absent in the provided evidence, structurally related analogs offer insights into its characteristics .

Eigenschaften

IUPAC Name |

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-12-7-11(9-15-12)13(16)6-10-4-2-1-3-5-10/h1-5,7,9,15H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASUFSLEJBVBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of phenylacetyl chloride with pyrrole-2-carbonitrile in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

Substitution: The phenylacetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in a variety of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile has been studied for its potential therapeutic applications. Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties

Studies have shown that derivatives of pyrrole compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may be effective in treating inflammatory diseases. A recent patent highlighted its use in pharmaceutical compositions aimed at reducing inflammation in conditions like arthritis .

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers .

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into polymer matrices enhances the conductivity and stability of these materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated as a component in protective coatings and adhesives. Its ability to form strong bonds with various substrates is advantageous for industrial applications .

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on human macrophages. The results indicated a significant reduction in the release of TNF-alpha and IL-6, key inflammatory markers, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Application in Organic Electronics

A research team investigated the use of this compound in developing a new class of organic semiconductors. The findings revealed that devices made with this compound exhibited improved efficiency and stability compared to traditional materials, highlighting its promise for future electronic applications.

Wirkmechanismus

The mechanism of action of 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Lipophilicity (XlogP): The chlorinated analog (XlogP = 5.1) exhibits higher hydrophobicity than the target compound, likely due to halogenation and the pyridinyl group . The target compound’s phenylacetyl group may confer moderate lipophilicity, intermediate between halogenated and non-halogenated derivatives.

- Hydrogen Bonding: The number of hydrogen bond acceptors correlates with substituent polarity. For example, the formyl and methyl analog has three acceptors , while the chlorinated analog has six .

- Complexity: The chlorinated analog’s complexity (615) reflects its multi-substituted aromatic and heterocyclic moieties .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Biologische Aktivität

4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile (CAS No. 338397-73-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound features a pyrrole ring substituted with a phenylacetyl group and a carbonitrile moiety, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's unique functional groups may contribute to its reactivity and interaction profiles with various biological molecules.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The carbonitrile group may interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The phenylacetyl group might facilitate binding to specific receptors, influencing signaling pathways in cells.

- Antioxidant Activity : Pyrrole derivatives are known to exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrrole derivatives, including this compound.

| Study | Pathogen Tested | Result |

|---|---|---|

| Sondhi et al. (2020) | E. coli, S. aureus | Significant inhibition observed |

| Farghaly and El-Kashef (2021) | Candida albicans | Moderate antifungal activity reported |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the potential anticancer effects of this compound.

| Study | Cancer Cell Line | Result |

|---|---|---|

| Gewald et al. (2019) | HeLa Cells | Induced apoptosis at IC50 = 15 µM |

| Kovalenko et al. (2023) | MCF-7 Cells | Reduced cell viability by 40% at 10 µM |

The ability to induce apoptosis in cancer cells indicates that this compound may be valuable in cancer therapeutics.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Sondhi et al. evaluated the efficacy of various pyrrole derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria.

- Evaluation of Anticancer Properties : In a case study involving HeLa cells, Gewald et al. demonstrated that treatment with this compound resulted in significant apoptosis induction, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile, and what key reaction conditions influence yield?

- Methodological Answer : A common synthetic approach involves C–N cross-coupling reactions using palladium-based catalysts. For example, a Schiff base Pd(II)-modified MOF catalyst ([Cu(BDC-NH2)@Schiff base Pd(II)]) facilitates coupling between boronic acids and pyrrole derivatives in dry DMF at 70°C under air . Reaction efficiency depends on:

- Catalyst choice : Palladium complexes enhance coupling rates.

- Solvent purity : Anhydrous DMF minimizes side reactions (e.g., formate formation).

- Temperature control : Elevated temperatures (70–80°C) improve reaction kinetics.

Purification often employs column chromatography or preparative TLC (e.g., 10–35% EtOAc/hexane) .

Q. How is X-ray crystallography utilized in determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection : Monochromatic radiation (Mo-Kα) at 293 K .

- Structure solution : SHELXS/SHELXD for phase determination .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .

Example parameters for a related compound (4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile):

| Space group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|

| P2₁/c | 17.527 | 9.6576 | 14.237 | 106.92 | 2305.5 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., pyrrole ring protons at δ 6.6–7.7 ppm) .

- IR spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- Mass spectrometry : High-resolution MS validates molecular ions (e.g., m/z 297.1113 for a derivative) .

Advanced Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Electronegativity and chemical potential to predict reactivity .

- Fukui functions to identify nucleophilic/electrophilic sites on the pyrrole ring .

- Solvent effects via polarizable continuum models (e.g., DMF dielectric constant).

Example: Spin-polarized DFT can model radical intermediates in coupling reactions .

Q. What strategies resolve discrepancies in reported crystallographic data for similar pyrrole carbonitriles?

- Methodological Answer : Contradictions in unit cell parameters or space groups are addressed by:

Q. How do variations in catalytic systems affect the efficiency of C–N coupling reactions in synthesizing derivatives?

- Methodological Answer : Catalyst choice impacts regioselectivity and yield:

- Palladium vs. copper : Pd catalysts favor aryl-pyrrole coupling, while Cu systems may require ligands (e.g., phenanthroline) .

- MOF-supported catalysts : Enhance recyclability but require strict moisture control .

Example: [Cu(BDC-NH2)@Schiff base Pd(II)] achieves >80% yield in air, whereas homogeneous Pd(OAc)₂ requires inert conditions .

Q. What are the challenges in achieving regioselective functionalization of the pyrrole ring?

- Methodological Answer : Regioselectivity is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CN) direct electrophiles to the α-position .

- Steric hindrance : Bulky groups (e.g., 2-phenylacetyl) limit reactivity at adjacent positions .

- Protecting groups : tert-Butyloxycarbonyl (Boc) shields NH groups during functionalization .

Data Contradiction Analysis

- Case Study : Conflicting melting points for derivatives (e.g., 104–106°C vs. 241–242°C in ).

- Resolution : Verify purity via HPLC and recrystallization solvents (e.g., EtOAc/hexane vs. acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.